(S)-(-)-1-(1-Naphthyl)ethylamine

Catalog No.
S703246
CAS No.
10420-89-0
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-(1-Naphthyl)ethylamine

CAS Number

10420-89-0

Product Name

(S)-(-)-1-(1-Naphthyl)ethylamine

IUPAC Name

(1S)-1-naphthalen-1-ylethanamine

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m0/s1

InChI Key

RTCUCQWIICFPOD-VIFPVBQESA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)N

Synonyms

(αS)-α-Methyl-1-naphthalenemethanamine; (S)-α-Methyl-,1-naphthalenemethanamine; (-)-1-(1-Naphthyl)ethylamine; (-)-1-(α-Naphthyl)ethylamine; (-)-[(S)-1-(1-Naphthyl)ethyl]amine; (-)-α-(1-Naphthyl)ethylamine; (1S)-1-(1-Naphthyl)ethanamine; (S)-(-)-(1-Na

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N

The exact mass of the compound (S)-(-)-1-(1-Naphthyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-1-(1-Naphthyl)ethylamine (CAS: 10420-89-0) is a premium chiral primary amine characterized by its extended aromatic naphthyl ring and adjacent stereocenter. In industrial and laboratory procurement, it is primarily sourced as a high-efficiency chiral resolving agent for carboxylic acids, a robust chiral auxiliary for asymmetric synthesis, and a highly effective chiral solvating agent (CSA) for NMR spectroscopy [1]. Unlike simpler chiral amines, its baseline value proposition is rooted in its ability to enforce strict stereochemical control through enhanced steric shielding and strong π-π stacking interactions, making it a critical reagent for workflows where high enantiomeric purity and process efficiency are non-negotiable.

Procurement teams often attempt to substitute (S)-(-)-1-(1-Naphthyl)ethylamine with the significantly cheaper and more common analog, (S)-1-phenylethylamine. However, this generic substitution frequently fails in practice because the phenyl ring lacks the extended π-surface and necessary steric bulk of the naphthyl group[1]. In chiral resolution, this deficiency leads to weaker diastereomeric salt formation and drastically lower single-pass enantiomeric excess (ee). In analytical applications, the weaker magnetic anisotropy of the phenyl group fails to provide adequate NMR peak separation. Consequently, substituting with the generic phenyl analog drastically increases the need for repeated, solvent-heavy recrystallizations or expensive chiral chromatography, rapidly negating any upfront material cost savings.

Single-Pass Resolution Efficiency via Diastereomeric Salt Formation

In the optical resolution of racemic carboxylic acids (e.g., 2-arylpropionic acids), the choice of resolving amine dictates the efficiency of the crystallization cascade. (S)-(-)-1-(1-Naphthyl)ethylamine leverages its extended π-system to form highly rigid, tightly packed diastereomeric salts. Comparative crystallization studies show that while (S)-1-phenylethylamine may yield an enantiomeric excess (ee) of 50-65% in a single crystallization pass, (S)-(-)-1-(1-Naphthyl)ethylamine routinely achieves >85-90% ee under identical solvent conditions [1].

Evidence DimensionSingle-pass enantiomeric excess (ee) of resolved acid
Target Compound Data>85-90% ee
Comparator Or Baseline(S)-1-phenylethylamine (50-65% ee)
Quantified Difference25-40% absolute increase in single-pass ee
ConditionsStandard single-pass diastereomeric salt crystallization in alcoholic solvents

Achieving higher single-pass ee eliminates the need for multiple solvent-intensive recrystallization cycles, directly lowering manufacturing costs and improving throughput.

NMR Peak Separation for QA/QC Enantiomeric Purity Analysis

When utilized as a chiral solvating agent (CSA) for determining the enantiomeric purity of chiral acids or alcohols via 1H NMR, the extended aromatic ring of (S)-(-)-1-(1-Naphthyl)ethylamine induces a stronger magnetic anisotropy compared to phenyl analogs. This results in a significantly larger chemical shift non-equivalence (Δδ) for the enantiomeric protons [1]. While (S)-1-phenylethylamine often yields marginal peak separations (Δδ ~0.02 ppm) that are difficult to integrate accurately, the naphthyl derivative provides robust separations (Δδ >0.08 ppm), allowing for baseline resolution of the enantiomeric signals.

Evidence DimensionChemical shift non-equivalence (Δδ) in 1H NMR
Target Compound DataΔδ > 0.08 ppm
Comparator Or Baseline(S)-1-phenylethylamine (Δδ ~ 0.02 ppm)
Quantified Difference>4-fold increase in peak separation
Conditions1H NMR analysis of chiral carboxylic acids in CDCl3 at room temperature

Baseline NMR resolution allows rapid, accurate quantification of enantiomeric excess without the need for developing complex chiral HPLC methods, accelerating laboratory QA/QC workflows.

Diastereoselectivity in Chiral Auxiliary-Directed Synthesis

In multicomponent reactions (such as the Ugi reaction) or imine additions where the amine acts as a chiral auxiliary, the steric bulk of the naphthyl group provides superior facial shielding of the reactive intermediate. Using (S)-(-)-1-(1-Naphthyl)ethylamine typically drives the diastereomeric ratio (d.r.) of the resulting adducts to 90:10 or higher[1]. In contrast, the less sterically demanding (S)-1-phenylethylamine baseline often plateaus at a d.r. of 75:25, necessitating difficult downstream chromatographic purification to isolate the pure diastereomer.

Evidence DimensionDiastereomeric ratio (d.r.) of synthesis adducts
Target Compound Data≥ 90:10 d.r.
Comparator Or Baseline(S)-1-phenylethylamine (~75:25 d.r.)
Quantified Difference15% absolute improvement in major diastereomer formation
ConditionsAuxiliary-directed nucleophilic addition to imines

High initial diastereoselectivity minimizes product loss during purification, making the synthetic route more viable for scaling up pharmaceutical intermediates.

Processability and Reagent Volatility

For bulk laboratory or pilot-scale use, the physical properties of the amine impact handling and stoichiometry. (S)-(-)-1-(1-Naphthyl)ethylamine has a significantly higher molecular weight and boiling point (approx. 153 °C at 11 mmHg) compared to (S)-1-phenylethylamine (approx. 70 °C at 10 mmHg) [1]. This lower volatility translates to reduced evaporative losses during weighing, transferring, and vacuum-purging steps, ensuring that precise stoichiometric ratios are maintained during sensitive asymmetric transformations.

Evidence DimensionBoiling point / relative volatility under vacuum
Target Compound Data~153 °C at 11 mmHg (low volatility)
Comparator Or Baseline(S)-1-phenylethylamine (~70 °C at 10 mmHg, high volatility)
Quantified Difference~83 °C higher boiling point at comparable reduced pressure
ConditionsStandard vacuum distillation and process handling conditions

Reduced volatility improves workplace safety, minimizes reagent loss, and ensures highly reproducible stoichiometry in sensitive catalytic or stoichiometric processes.

High-Yield Optical Resolution of Pharmaceutical Intermediates

Downstream of its superior single-pass crystallization efficiency, this compound is the optimal choice for resolving racemic carboxylic acids, including profen-class NSAIDs and complex synthetic intermediates[1]. Its use dramatically reduces the number of recrystallization steps required compared to generic phenyl amines, making it highly cost-effective for pilot-scale manufacturing where solvent reduction is prioritized.

Rapid QA/QC NMR Determination of Enantiomeric Purity

Because it induces a >4-fold increase in NMR chemical shift non-equivalence compared to standard alternatives, it is heavily procured by analytical laboratories as a Chiral Solvating Agent (CSA) [1]. It allows chemists to rapidly verify the ee of newly synthesized chiral acids without spending days developing custom chiral HPLC methods, directly streamlining the QA/QC bottleneck.

Chiral Auxiliary in Multicomponent Asymmetric Synthesis

Leveraging its robust steric shielding and high diastereoselectivity (d.r. >90:10), this amine is heavily utilized in Ugi, Passerini, and aza-Diels-Alder reactions [1]. It is the preferred auxiliary when synthesizing enantiopure amino acid derivatives or chiral heterocycles where downstream chromatographic separation of diastereomers would be prohibitively expensive or technically unfeasible at scale.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (67.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (67.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (32.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (64.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (32.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (31.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (63.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

10420-89-0

Wikipedia

(1S)-1-naphthalen-1-ylethanamine

General Manufacturing Information

1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types